

Revolutionizing Kinase Activity Analysis: Aminoquinol Triphosphate-Based Assays

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Compound of Interest

Compound Name: Aminoquinol triphosphate

Cat. No.: B1667111

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[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a groundbreaking methodology for assessing kinase activity. The novel **aminoquinol triphosphate** (AQT)-based kinase assay platform, commercially known as PhosphoSens®, offers a continuous, real-time, and highly sensitive fluorescence-based approach to kinase activity measurement. This technology streamlines the drug discovery process by providing detailed kinetic data with a simple "add-and-read" format, eliminating the need for cumbersome wash steps, antibodies, or radioactive materials.^{[1][2][3]}

The core of this technology lies in a peptide substrate labeled with a sulfonamido-oxine (Sox) fluorophore.^{[2][4]} Upon phosphorylation of a nearby serine, threonine, or tyrosine residue by a target kinase, the Sox fluorophore chelates magnesium ions, leading to a significant enhancement in fluorescence intensity.^{[1][3]} This chelation-enhanced fluorescence (ChEF) provides a direct and continuous readout of kinase activity, making it ideal for high-throughput screening, inhibitor characterization, and detailed mechanistic studies.^{[2][4]}

Key Advantages of the AQT-Based Kinase Assay Platform:

- **Real-Time Kinetics:** The continuous nature of the assay allows for the measurement of initial reaction rates, providing more accurate and detailed kinetic information compared to endpoint assays.^{[3][5]}

- **High Sensitivity and Robustness:** The platform demonstrates excellent sensitivity and performance, with Z' factor values reported to be greater than 0.7 and signal-to-background ratios of 2 or higher.[\[1\]](#)[\[4\]](#)
- **Simple and Homogeneous Format:** The "add-and-read" protocol simplifies workflow and is amenable to automation in 96-, 384-, and 1536-well plate formats.[\[6\]](#)
- **Versatility:** Assays can be performed with recombinant kinases or in complex biological samples such as crude cell and tissue lysates.[\[6\]](#)
- **Broad Applicability:** A wide range of selective peptide substrates are available, enabling the study of a diverse array of kinases and their roles in various signaling pathways.

Data Presentation: Performance Metrics

The AQT-based kinase assays consistently deliver high-quality data suitable for high-throughput screening and detailed inhibitor characterization. The following table summarizes representative performance metrics for the PhosphoSens® platform.

Kinase Target	Inhibitor	IC50 (nM)	Z' Factor	Signal-to-Background Ratio
EGFR	Osimertinib	~9	> 0.7	> 5
EGFR (T790M/L858R)	Osimertinib	~3	> 0.7	> 5
ERK2	SCH772984	~50	> 0.8	> 7
AKT1	Rizavasertib	~20	> 0.7	> 4
AKT1	Vevorisertib	~100	> 0.7	> 4

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Z' factor and Signal-to-Background ratios are representative values based on available data.[\[1\]](#)[\[4\]](#)[\[7\]](#)

Experimental Protocols

I. General Protocol for a Continuous, Real-Time Kinase Activity Assay

This protocol provides a general guideline for performing a kinase activity assay using the PhosphoSens® platform in a 384-well plate format with a final reaction volume of 25 µL.

Materials:

- PhosphoSens® Kinase Assay Kit (containing peptide substrate, reaction buffer, ATP, DTT, and EGTA)
- Recombinant Kinase
- Microplate reader capable of kinetic fluorescence measurement (Excitation: ~360 nm, Emission: ~485-498 nm)[6]
- White, low-volume 384-well plates[6]
- Multichannel pipettes

Procedure:

- Reagent Preparation:
 - Prepare a 10X stock solution of the PhosphoSens® peptide substrate in ultrapure water.
 - Prepare a 10X ATP stock solution (typically 10 mM for a final concentration of 1 mM).[5]
 - Prepare a 10X DTT stock solution (typically 10 mM).[8]
 - Prepare a 10X EGTA stock solution (typically 5.5 mM).[8]
 - Prepare a 1X Reaction Buffer from the provided 10X stock.
 - Prepare a 5X kinase stock solution in an appropriate enzyme dilution buffer. The optimal kinase concentration should be determined empirically through a kinase titration

experiment.[5]

- Assay Master Mix Preparation:
 - Prepare a Master Mix containing the 1X Reaction Buffer, 1X peptide substrate, 1X ATP, 1X DTT, and 1X EGTA. Prepare enough Master Mix for all wells.
- Assay Setup:
 - Add 20 μ L of the Master Mix to each well of the 384-well plate.
 - Include "No Kinase" control wells containing the Master Mix but no enzyme.
- Initiate the Reaction:
 - Add 5 μ L of the 5X kinase stock solution to the appropriate wells to start the reaction.
 - Add 5 μ L of enzyme dilution buffer to the "No Kinase" control wells.
- Data Acquisition:
 - Immediately place the plate in the microplate reader pre-equilibrated to the desired temperature (e.g., 30°C).[8]
 - Measure the fluorescence intensity in kinetic mode, with readings taken every 30 seconds to 2 minutes for a duration of 30 to 60 minutes.[5]
- Data Analysis:
 - Subtract the background fluorescence from the "No Kinase" control wells from the fluorescence readings of the sample wells at each time point.
 - Determine the initial reaction rate (slope of the linear portion of the progress curve).

II. Protocol for IC₅₀ Determination of a Kinase Inhibitor

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

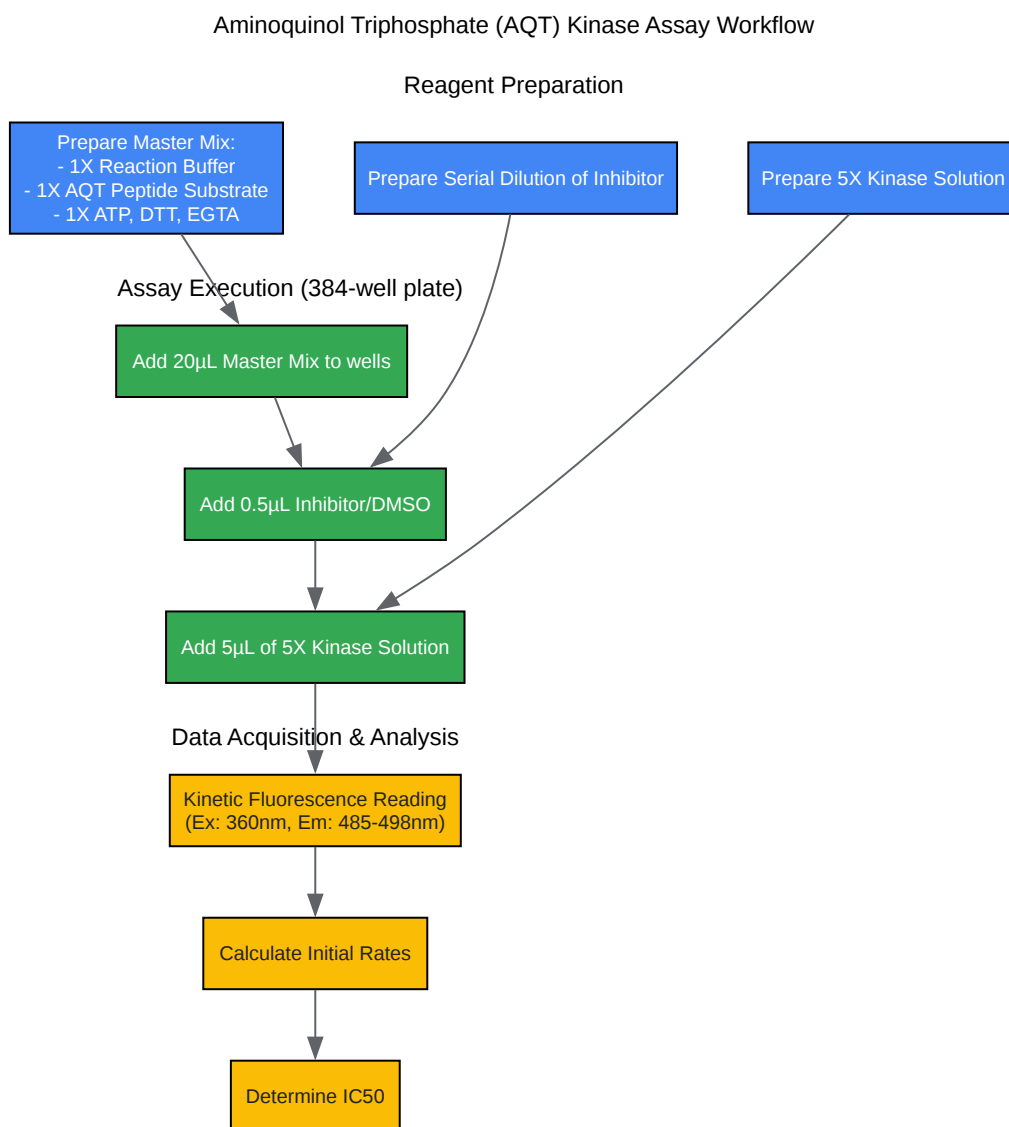
- Same as the general protocol.
- Kinase inhibitor of interest, serially diluted.

Procedure:

- Inhibitor Preparation:
 - Prepare a serial dilution of the kinase inhibitor in DMSO. A typical starting concentration for the highest dose is 1000-fold the expected IC₅₀.
- Assay Setup:
 - Prepare the Assay Master Mix as described in the general protocol.
 - Add 19.5 μ L of the Master Mix to each well.
 - Add 0.5 μ L of the serially diluted inhibitor or DMSO (for the "No Inhibitor" control) to the appropriate wells.
 - Include "No Kinase" control wells for background subtraction.
- Initiate the Reaction and Data Acquisition:
 - Follow steps 4 and 5 from the general protocol to initiate the reaction and acquire data.
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.
 - Plot the reaction rates against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.^[5]

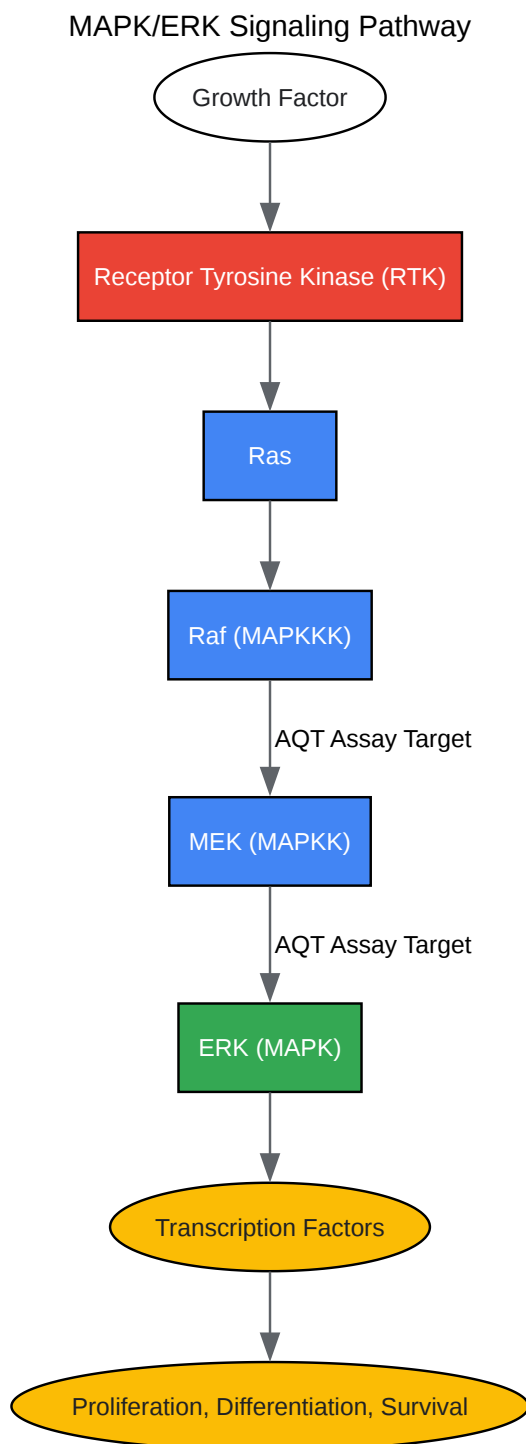
Visualizations

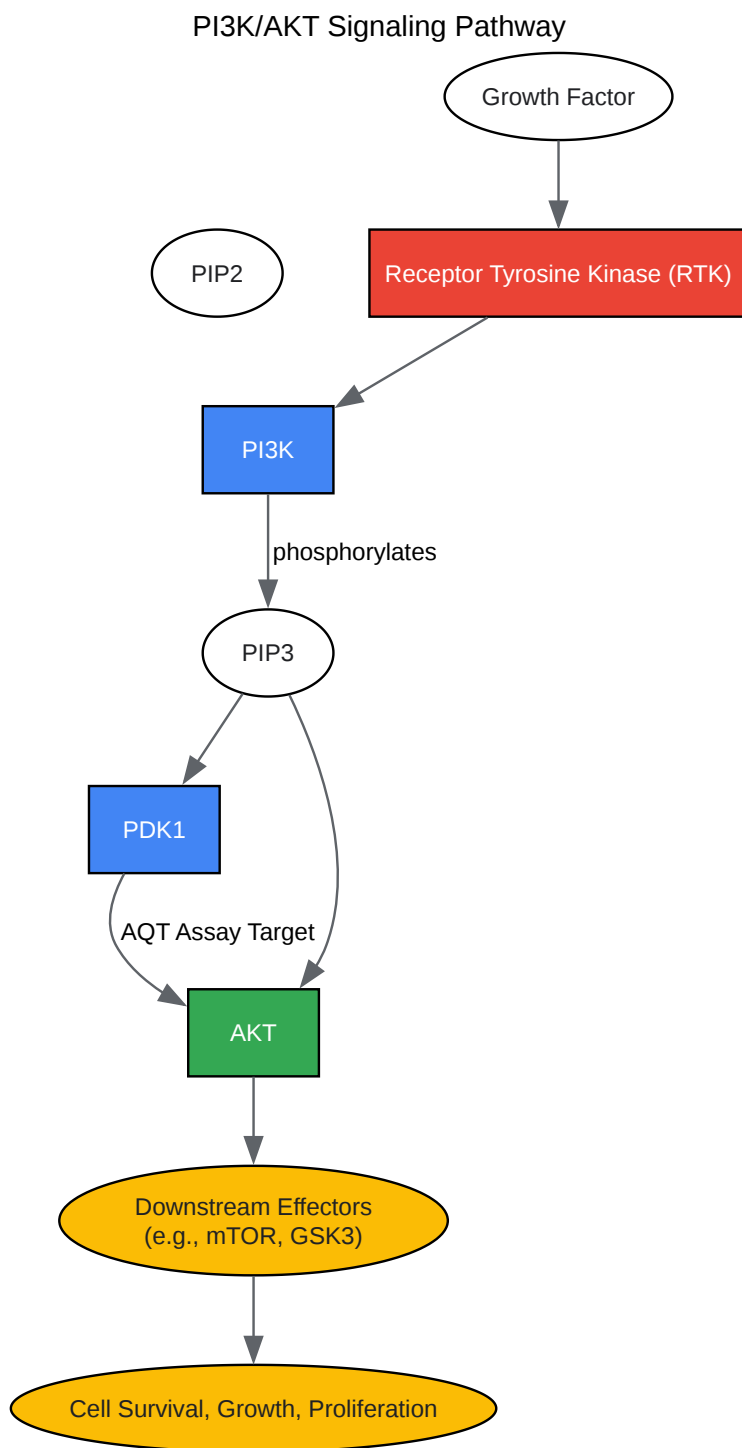
Signaling Pathways and Experimental Workflow



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Caption: Workflow for AQT-based kinase activity and inhibitor IC₅₀ determination.





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